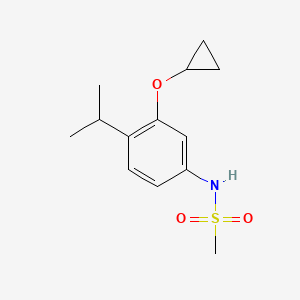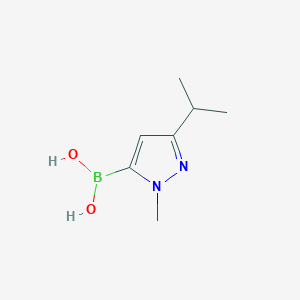![molecular formula C8H8N2O3 B14847179 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of an iminium ion intermediate, which then undergoes cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Catalysts like tin(IV) chloride or methylsilyl chloride can be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-carboxylic acid
- 2,3-Dihydro-1H-pyrido[3,4-B][1,4]oxazine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-8-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)5-1-2-9-7-6(5)13-4-3-10-7/h1-2H,3-4H2,(H,9,10)(H,11,12) |
Clé InChI |
MIPOWKMLQIWFBH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CN=C2N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


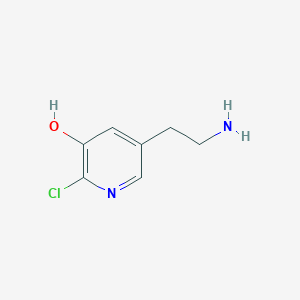
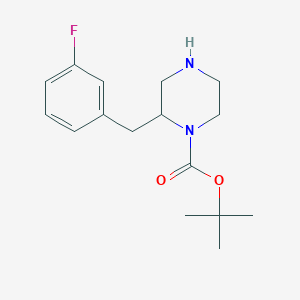
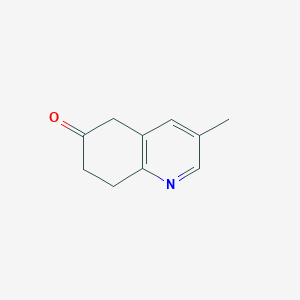
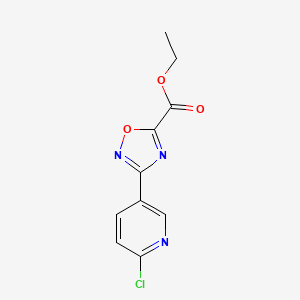
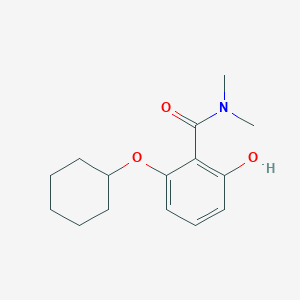
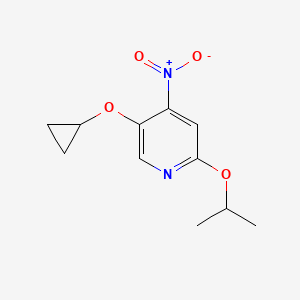

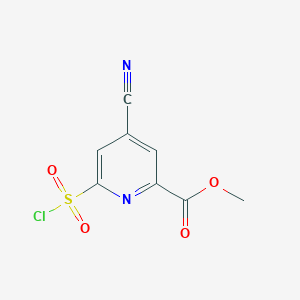


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)

